BenchChemオンラインストアへようこそ!

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine

Peptide drug development N-methylation Proteolytic stability

Procure Boc-N-Me-Ser(Bzl)-OH (CAS 193085-38-0) for Boc-strategy SPPS requiring orthogonal protection and N-methylation. Its Boc/Bzl architecture enables selective deprotection, while N-methylation enhances peptide stability and permeability. This building block mitigates β-elimination during synthesis, unlike simpler derivatives. Essential for macrocyclic natural products and conformationally constrained peptides.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 193085-38-0
Cat. No. B1342664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
CAS193085-38-0
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)
InChIKeyGEKRSZPFMBQNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine (CAS 193085-38-0): Protected N-Methyl Amino Acid for Peptide Synthesis Procurement


O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine (Boc-N-Me-Ser(Bzl)-OH, CAS 193085-38-0) is a doubly protected, N-methylated L-serine derivative with the molecular formula C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary N-methylamine and a benzyl (Bzl) ether protecting group on the side-chain hydroxyl. This orthogonal protection strategy enables selective deprotection during solid-phase peptide synthesis (SPPS), while the backbone N-methylation confers distinct conformational and pharmacokinetic properties to the resulting peptides [1].

Why Generic O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine Substitution Fails: Orthogonal Protection and Synthetic Accessibility


Substituting Boc-N-Me-Ser(Bzl)-OH with simpler N-methyl serine derivatives or alternative protecting group combinations is not straightforward due to its unique orthogonal protection architecture and the documented synthetic challenges associated with its preparation. While N-Boc-N-methyl-L-serine (CAS 101772-29-6) lacks side-chain protection, leaving the hydroxyl group vulnerable to undesired side reactions during peptide coupling , the Fmoc analog (Fmoc-N-Me-Ser(Bzl)-OH, CAS 84000-14-6) employs a base-labile Fmoc group that is incompatible with Boc-strategy SPPS . Furthermore, the synthesis of this specific compound requires stringent temperature control during N-methylation to suppress β-elimination; at room temperature, the O-benzylserine derivative undergoes elimination to form N-methyldehydroalanine, a side reaction completely avoided only at 5 °C [1]. These orthogonal protection requirements and synthetic constraints mean that analogs cannot be casually interchanged without altering synthetic protocols, coupling efficiency, or final peptide integrity.

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Backbone N-Methylation Confers Enhanced Proteolytic Stability and Membrane Permeability

Incorporation of Boc-N-Me-Ser(Bzl)-OH introduces backbone N-methylation into synthetic peptides, a modification that significantly improves pharmacokinetic properties compared to peptides synthesized with non-methylated serine analogs. According to a comprehensive 2023 review, N-methylation enhances proteolytic stability, bioavailability, and receptor binding affinity/selectivity of peptide drug candidates [1]. This class-level evidence distinguishes N-methylated building blocks like Boc-N-Me-Ser(Bzl)-OH from standard Boc-Ser(Bzl)-OH (CAS 23680-31-1), which lacks the N-methyl group and produces peptides with inherently lower stability.

Peptide drug development N-methylation Proteolytic stability Membrane permeability

Orthogonal Boc/Bzl Protection Enables Selective Deprotection in Acid-Labile SPPS Protocols

The Boc/Bzl orthogonal protection strategy of the target compound permits selective side-chain deprotection via hydrogenolysis while retaining the Boc group, a capability absent in simpler N-methyl serine derivatives. The comparator N-Boc-N-methyl-L-serine (CAS 101772-29-6) lacks the O-benzyl protecting group entirely, exposing the free hydroxyl to potential acylation, oxidation, or elimination during peptide coupling . Conversely, the Fmoc analog Fmoc-N-Me-Ser(Bzl)-OH (CAS 84000-14-6) provides an alternative orthogonal pair (Fmoc/Bzl) but is incompatible with Boc-strategy SPPS that employs trifluoroacetic acid (TFA) for N-terminal deprotection .

Solid-phase peptide synthesis Orthogonal protection Boc chemistry Selective deprotection

Commercial Availability at 97% Purity from Multiple Suppliers

Boc-N-Me-Ser(Bzl)-OH is commercially available at ≥97% purity from multiple suppliers, including CymitQuimica (97% purity) , Macklin (97% purity, catalog B965092-1g) [1], and MolCore (NLT 98% purity) . In comparison, the simpler N-Boc-N-methyl-L-serine (CAS 101772-29-6) is offered at 97-98% purity at a higher price point (e.g., $510 USD for 5 g from Thermo Scientific) , while the D-enantiomer Boc-N-Me-D-Ser(Bzl)-OH (same CAS 193085-38-0) is synthesized in 90% yield via the literature protocol .

Procurement Purity specification Commercial availability Supply chain

Temperature-Controlled Synthesis Suppresses β-Elimination to Enable High-Yield Production

The synthesis of Boc-N-Me-Ser(Bzl)-OH requires precise temperature control during N-methylation to suppress β-elimination, a documented side reaction that distinguishes this O-benzyl-protected serine derivative from simpler analogs. Cheung and Benoiton (1977) reported that methylation of O-benzylserine derivatives with NaH/CH₃I in THF at room temperature yields the undesired N-methyldehydroalanine via β-elimination, whereas carrying out the identical reaction at 5 °C completely suppresses elimination and affords the desired N-methylserine derivative [1]. This temperature-dependent synthetic requirement is unique to O-benzyl-protected serine derivatives; non-benzylated N-methyl serine analogs (e.g., N-Boc-N-methyl-L-serine) do not undergo this elimination pathway.

N-methylation β-elimination suppression Synthetic methodology Process optimization

Optimal Application Scenarios for O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine in Peptide Synthesis and Drug Discovery


Synthesis of N-Methylated Peptide Drug Candidates with Enhanced Oral Bioavailability

Boc-N-Me-Ser(Bzl)-OH is optimally deployed in the solid-phase synthesis of N-methylated peptide drug candidates where backbone N-methylation is required to improve proteolytic stability and membrane permeability [1]. The Boc group enables acid-labile deprotection during Boc-strategy SPPS, while the Bzl ether remains intact until hydrogenolytic cleavage after peptide assembly. This orthogonal protection strategy is particularly valuable for synthesizing cyclic peptides and macrocycles where N-methylation at serine residues reduces conformational flexibility and enhances target binding affinity. The documented class-level benefits of N-methylation [1] support prioritizing this building block over non-methylated Boc-Ser(Bzl)-OH when developing orally bioavailable peptide therapeutics.

Total Synthesis of Macrocyclic Natural Products Requiring N-Methyl Serine Residues

This building block is essential for the total synthesis of macrocyclic natural products containing N-methyl serine motifs. As demonstrated in Dufour et al. (2008, 2010), Boc-N-Me-D-Ser(Bzl)-OH (the D-enantiomer, same CAS 193085-38-0) served as a key intermediate in the concise 13-step total synthesis of arylomycin A2, a signal peptidase I (SPase I) inhibitor, achieving 13% overall yield from L-Tyr [1]. The orthogonal Boc/Bzl protection enabled selective manipulation of the N-methyl serine residue during macrocyclization and peptide side-chain coupling. For laboratories undertaking similar macrocyclic natural product syntheses or developing SPase I inhibitors, this building block provides a validated synthetic entry point with documented protocols.

Conformational Control in Bioactive Peptide Design via Steric Constraint

In peptide design programs requiring conformational constraint at serine residues, Boc-N-Me-Ser(Bzl)-OH provides a synthetic solution that non-methylated serine derivatives cannot offer. The N-methyl group introduces steric bulk around the forming amide bond, altering peptide backbone conformation and restricting accessible dihedral angles. According to the 2023 review on backbone N-methylation, this steric constraint can improve receptor binding selectivity while also enhancing resistance to diketopiperazine formation during SPPS—a common side reaction with certain amino acid sequences [1]. Laboratories designing constrained peptide ligands, peptidomimetics, or macrocycles where serine residues occupy critical turn positions should prioritize this N-methylated building block over Boc-Ser(Bzl)-OH to achieve desired conformational outcomes.

Boc-Strategy SPPS Requiring Side-Chain Hydroxyl Protection with Orthogonal Cleavage

For solid-phase peptide synthesis protocols employing Boc-strategy (acid-labile N-deprotection with TFA) that require the serine hydroxyl to remain protected throughout chain elongation, Boc-N-Me-Ser(Bzl)-OH is the appropriate choice. Unlike N-Boc-N-methyl-L-serine (which exposes the free hydroxyl to undesired acylation and oxidation during coupling cycles) [1], this compound maintains O-benzyl protection until final hydrogenolytic cleavage. Additionally, unlike Fmoc-N-Me-Ser(Bzl)-OH (which is incompatible with TFA-mediated Boc deprotection protocols) , this building block integrates seamlessly into existing Boc-chemistry workflows. Procurement of this specific protected amino acid is justified when the synthetic route requires orthogonal Boc/Bzl protection within an acid-labile SPPS framework, a scenario where alternative N-methyl serine derivatives would compromise synthetic efficiency or final product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.